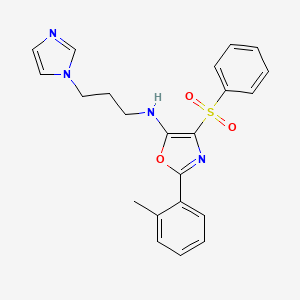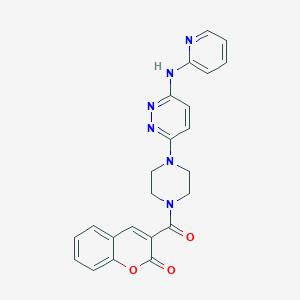![molecular formula C18H17N3O4 B2461721 4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097903-36-9](/img/structure/B2461721.png)
4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one, also known as BPAP, is a novel psychoactive compound that has gained attention in the scientific community for its potential therapeutic applications. BPAP is a piperazine derivative that has been shown to have a unique mechanism of action and biochemical effects. In
Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
The compound has been explored for its metabolism in the context of antineoplastic tyrosine kinase inhibitors like flumatinib, indicating its significance in studying drug metabolism and pharmacokinetics. In chronic myelogenous leukemia patients, it is metabolized primarily through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, alongside phase II glucuronidation and acetylation processes. This highlights its potential application in optimizing drug design and understanding the metabolic fate of similar compounds in humans (Aishen Gong et al., 2010).
Synthesis and Microbial Activity
New derivatives have been synthesized for antimicrobial studies, showing considerable antibacterial activity. This application is crucial for the development of new antimicrobial agents, especially in a time when resistance to existing drugs is growing. Such research could lead to the discovery of novel compounds with significant efficacy against pathogenic bacteria and fungi (N. Patel & S. N. Agravat, 2007).
Learning and Memory Facilitation
The compound's derivatives have been investigated for their effects on learning and memory facilitation in mice. This suggests its application in neurological research, particularly for the development of treatments for cognitive disorders. The synthesis of these derivatives and the evaluation of their pharmacological effects represent a promising area of study for addressing diseases like Alzheimer's and other forms of dementia (Li Ming-zhu, 2012).
Acetylcholinesterase Inhibition
Derivatives have also been studied for their acetylcholinesterase inhibitory activity, indicating potential therapeutic applications for neurodegenerative diseases. The inhibition of acetylcholinesterase is a key target for drugs aimed at improving symptoms of Alzheimer's disease, suggesting the compound's relevance in the development of new neuroprotective agents (Tarana Umar et al., 2019).
properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17(9-13-3-4-15-16(8-13)25-12-24-15)20-6-7-21(18(23)11-20)14-2-1-5-19-10-14/h1-5,8,10H,6-7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXKBWLZZMVALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2461638.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2461642.png)



![2-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2461649.png)
![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)
![1,1-Dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea](/img/structure/B2461653.png)

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2461655.png)
![N-(2,6-difluorobenzyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2461658.png)
![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2461659.png)

![3-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2461661.png)